Aminoethyl nitrate

Description

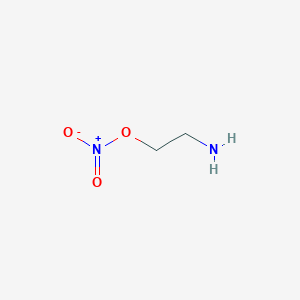

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTZJUQNSSLNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214846 | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-02-6 | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoethyl nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOETHYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl nitrate, also known as nitrolamine or itramin, is an organic nitrate ester with significant vasodilatory properties.[1] It is the product of the formal condensation of ethanolamine with nitric acid.[1] This compound has been investigated for its potential therapeutic applications, particularly in the treatment of angina pectoris and ischemic heart disease, due to its ability to generate nitric oxide (NO) and induce vasodilation.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of 2-aminoethyl nitrate, its synthesis, and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of 2-aminoethyl nitrate are summarized in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values due to a lack of comprehensive experimental studies in publicly accessible literature.

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [CymitQuimica] |

| Molecular Formula | C₂H₆N₂O₃ | [1][2] |

| Molecular Weight | 106.08 g/mol | [1][2] |

| Boiling Point (Predicted) | 164.1 ± 23.0 °C | [ChemicalBook] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [ChemicalBook] |

| Solubility | Soluble in water and polar organic solvents. | [CymitQuimica] |

Chemical and Stability Properties

| Property | Value/Information | Source |

| IUPAC Name | 2-aminoethyl nitrate | [1] |

| Synonyms | Aminoethyl nitrate, Itramin, Nitrolamine, 2-Nitratoethylamine | [1][3] |

| pKa (Predicted) | 6.59 ± 0.10 | [ChemicalBook] |

| Stability | Sensitive to heat and shock; potentially hazardous. | [CymitQuimica] |

Experimental Protocols

General Synthesis of 2-Aminoethyl Nitrates

A general method for the synthesis of 2-aminoethyl nitrates involves the reaction of a corresponding 2-aminoethanol with nitric acid. A more specific, though still general, procedure for a related reaction involves the use of an acyl chloride and a 2-aminoethyl nitrate salt in the presence of a base.

Materials:

-

Acyl chloride (e.g., benzoyl chloride)

-

2-Aminoethyl nitrate salt

-

Triethylamine

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A suspension of the 2-aminoethyl nitrate salt (25 mmol) and the acyl chloride (25 mmol) is prepared in dichloromethane (50 ml) and cooled in an ice bath.

-

Triethylamine (75 mmol) is added slowly to the stirred suspension.

-

The reaction mixture is stirred and allowed to proceed.

-

After the reaction is complete, the mixture is washed with water (2 x 20 ml).

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from ethanol.[4]

Purification

Purification of 2-aminoethyl nitrate can be challenging due to its potential instability. Distillation under reduced pressure is a common method for purifying liquid organic compounds and would be a suitable approach for 2-aminoethyl nitrate, provided that heating is carefully controlled to avoid decomposition. Recrystallization from a suitable solvent such as ethanol is an alternative if the compound is a solid at room temperature or forms a stable salt.[4]

Spectroscopic Data (Expected)

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two methylene (-CH₂-) groups. The methylene group attached to the amino group (-NH₂) would likely appear as a triplet, and the methylene group attached to the nitrate group (-ONO₂) would also be expected to be a triplet due to coupling with the adjacent methylene protons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrate group and the electron-donating nature of the amino group.

-

¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the two carbon atoms, with their chemical shifts reflecting the different electronic environments.

FTIR Spectroscopy

The infrared spectrum of 2-aminoethyl nitrate would be expected to exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Around 2850-2960 cm⁻¹.

-

NO₂ stretching (asymmetric and symmetric): Strong absorptions typically in the regions of 1590-1650 cm⁻¹ and 1350-1380 cm⁻¹, characteristic of the nitrate group.

-

C-N stretching: Around 1020-1250 cm⁻¹.

-

N-O stretching: Around 850-900 cm⁻¹.

Mass Spectrometry

In a mass spectrum, 2-aminoethyl nitrate (molecular weight 106.08) would be expected to show a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) leading to a fragment at m/z 60, or cleavage of the C-C bond, resulting in fragments corresponding to [CH₂NH₂]⁺ (m/z 30) and [CH₂ONO₂]⁺.

Mechanism of Action: Vasodilator Signaling Pathway

2-Aminoethyl nitrate exerts its vasodilatory effects through the nitric oxide (NO) signaling pathway.[5][6][7] The bioactivation of 2-aminoethyl nitrate to release NO is thought to involve the enzyme xanthine oxidase.[5][8] Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[9][10] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] Elevated levels of cGMP subsequently activate cGMP-dependent protein kinase (PKG), which through a series of downstream phosphorylation events, leads to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[9][11][12][13]

Diagram of the Vasodilator Signaling Pathway of 2-Aminoethyl Nitrate

References

- 1. This compound | C2H6N2O3 | CID 26001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Xanthine oxidase catalyzes anaerobic transformation of organic nitrates to nitric oxide and nitrosothiols: characterization of this mechanism and the link between organic nitrate and guanylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 11. ahajournals.org [ahajournals.org]

- 12. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Aminoethyl Nitrate: A Technical Guide to its Mechanism of Action as a Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoethyl nitrate (AEN) is a potent organic mononitrate that functions as a nitric oxide (NO) donor, inducing vasodilation through the canonical NO-sGC-cGMP signaling pathway. Unlike traditional organic nitrates such as nitroglycerin (GTN), AEN possesses a unique bioactivation mechanism that is independent of mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 (CYP) enzymes. Evidence suggests the involvement of xanthine oxidase (XO) in its metabolic conversion to NO. This distinct pathway contributes to AEN's favorable pharmacological profile, notably the absence of induced mitochondrial oxidative stress and the lack of cross-tolerance to other vasodilators. This technical guide provides an in-depth exploration of the mechanism of action of AEN, including its bioactivation, downstream signaling, and comparative pharmacology. Detailed experimental protocols for the synthesis of AEN and the characterization of its NO-donor properties are also presented to facilitate further research and development.

Introduction

Organic nitrates have long been a cornerstone in the management of ischemic heart disease, primarily due to their ability to mimic the effects of endogenous nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1] These compounds act as prodrugs, undergoing biotransformation to release NO or a related species, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2][3][4] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), culminating in vasodilation.[1]

However, the clinical utility of traditional organic nitrates, such as nitroglycerin (GTN), is often hampered by the development of tolerance and endothelial dysfunction, which are linked to their bioactivation pathways involving enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 (CYP).[5][6][7][8][9][10][11][12][13]

This compound (AEN) has emerged as a novel organic mononitrate with a distinct and advantageous pharmacological profile.[1][14][15][16] Despite being a mononitrate, AEN exhibits a vasodilator potency comparable to that of the trinitrate GTN.[16] Crucially, its bioactivation pathway does not appear to rely on ALDH2 or CYP enzymes, thereby avoiding the induction of mitochondrial oxidative stress and cross-tolerance to other vasodilators.[1][16] This guide delves into the detailed mechanism of action of AEN, presenting the current understanding of its bioactivation and signaling cascade, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

Bioactivation of this compound

The release of nitric oxide from AEN is a critical step for its vasodilatory effects. Unlike GTN, the bioactivation of AEN follows a distinct enzymatic pathway.

Key Findings:

-

ALDH2- and CYP-Independent: Studies have demonstrated that the bioactivation of AEN is not dependent on the enzymatic activity of mitochondrial aldehyde dehydrogenase (ALDH2) or cytochrome P450 (CYP) isoforms.[1][16] This is a significant departure from many classical organic nitrates.

-

Involvement of Xanthine Oxidase (XO): Evidence strongly suggests that xanthine oxidase (XO) plays a crucial role in the metabolic conversion of AEN to an NO-releasing species.[1] The precise molecular mechanism of this enzymatic reaction is an area of ongoing investigation.

Diagram of AEN Bioactivation Pathway

Caption: Proposed bioactivation of this compound (AEN) via Xanthine Oxidase (XO) to release Nitric Oxide (NO).

Downstream Signaling Cascade: The NO-sGC-cGMP Pathway

Once released, NO initiates a well-established signaling cascade within vascular smooth muscle cells, leading to vasodilation.

Steps in the Signaling Pathway:

-

Activation of soluble Guanylate Cyclase (sGC): NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1]

-

Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

-

Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG).

-

Reduction of Intracellular Calcium: PKG, through a series of phosphorylation events, ultimately leads to a decrease in the intracellular concentration of calcium ions (Ca²⁺).

-

Vasodilation: The reduction in intracellular Ca²⁺ results in the dephosphorylation of myosin light chains, leading to the relaxation of the vascular smooth muscle and, consequently, vasodilation.

Diagram of the NO-sGC-cGMP Signaling Pathway

Caption: The NO-sGC-cGMP signaling cascade in vascular smooth muscle cells leading to vasodilation.

Quantitative Data

While extensive quantitative data for AEN is still emerging, preliminary studies highlight its high potency.

| Parameter | This compound (AEN) | Glyceryl Trinitrate (GTN) | Reference |

| Vasodilator Potency (EC50 in rat aorta) | Comparable to GTN | High Potency | [16] |

| Bioactivation Enzyme | Xanthine Oxidase (likely) | ALDH2, CYP450 | [1] |

| Mitochondrial Oxidative Stress | Not Induced | Induced | [1][16] |

| Induction of Cross-Tolerance | No | Yes | [1][14][15] |

| Induction of Self-Tolerance | Yes | Yes | [1] |

Note: Specific EC50 values and NO release kinetics for AEN require further dedicated studies for a comprehensive quantitative comparison.

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of 2-Aminoethyl Nitrate

Objective: To synthesize 2-aminoethyl nitrate for in vitro and in vivo studies.

Materials:

-

2-Aminoethanol

-

Fuming nitric acid

-

Sulfuric acid

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Cooling: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place 2-aminoethanol in dichloromethane and cool the mixture in an ice-salt bath to below 0°C.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise to the cooled 2-aminoethanol solution while maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.

-

Neutralization: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-aminoethyl nitrate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Caution: The synthesis of organic nitrates carries a risk of explosion. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment and safety precautions in place.

Assessment of Vasodilation in Isolated Aortic Rings

Objective: To determine the vasodilator potency of AEN.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (PE)

-

This compound (AEN) stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

Contraction: After equilibration, induce a stable contraction with phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add AEN in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of AEN that produces 50% of the maximal relaxation).

Diagram of the Aortic Ring Vasodilation Assay Workflow

Caption: Workflow for the isolated aortic ring vasodilation assay.

Measurement of Nitric Oxide Release using the Griess Assay

Objective: To quantify the amount of NO released from AEN.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solutions (for calibration curve)

-

AEN solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Sample Preparation: Incubate AEN at a known concentration in PBS at 37°C for a defined period to allow for NO release and its subsequent conversion to nitrite.

-

Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in PBS.

-

Griess Reaction:

-

To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent Component A.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. This concentration is indicative of the amount of NO released from AEN.

Measurement of cGMP Levels in Vascular Smooth Muscle Cells

Objective: To determine the effect of AEN on intracellular cGMP levels.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

AEN solution

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture VSMCs to near confluence in appropriate multi-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP breakdown.

-

AEN Treatment: Treat the cells with various concentrations of AEN for a specified time (e.g., 10-15 minutes).

-

Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.

-

cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

-

Data Normalization: Normalize the measured cGMP levels to the total protein concentration for each sample to account for variations in cell number.

Conclusion

This compound represents a promising NO donor with a distinct mechanism of action that sets it apart from traditional organic nitrates. Its bioactivation via a pathway independent of ALDH2 and CYP enzymes, likely involving xanthine oxidase, circumvents key mechanisms associated with the adverse effects of long-term nitrate therapy, such as mitochondrial oxidative stress and cross-tolerance. The potent vasodilatory effect of AEN, mediated through the canonical NO-sGC-cGMP pathway, underscores its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the pharmacology of AEN and to aid in the development of novel and improved NO-based therapeutics. Further elucidation of the precise enzymatic steps in its bioactivation and a more comprehensive quantitative characterization of its NO-releasing properties will be crucial for its clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Xanthine oxidase reaction with nitric oxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoethylnitrate: earlier investigation as a drug was missed by recent authors due to changes in nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Putting xanthine oxidoreductase and aldehyde oxidase on the NO metabolism map: Nitrite reduction by molybdoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Does nitric oxide mediate the vasodilator activity of nitroglycerin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Vasoreactivity - Contraction and Relaxation Using Aortic Rings | PDF [slideshare.net]

- 16. researchgate.net [researchgate.net]

Synthesis and Characterization of Aminoethyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoethyl nitrate (AEN) is an organic mononitrate that functions as a potent vasodilator through the release of nitric oxide (NO). This document provides a comprehensive technical overview of its synthesis, characterization, and mechanism of action. Unlike traditional organic nitrates, AEN exhibits a pharmacological profile with a reduced propensity for inducing tolerance and oxidative stress, making it a molecule of significant interest in cardiovascular drug development. This guide details a feasible synthesis protocol, predicted analytical characterization data, and an elucidation of its signaling pathway.

Introduction

Organic nitrates have long been a cornerstone in the management of angina pectoris and other ischemic heart conditions. Their therapeutic effect is mediated by the in vivo release of nitric oxide, a critical signaling molecule that triggers vasodilation. However, the clinical utility of many traditional organic nitrates is hampered by the development of pharmacological tolerance and the induction of endothelial dysfunction and oxidative stress with long-term use.[1][2][3]

This compound (AEN) has emerged as a promising alternative. As a novel organic mononitrate, it demonstrates high potency in inducing vasorelaxation by activating soluble guanylate cyclase (sGC).[1][3] Notably, studies suggest that AEN's bioactivation pathway may differ from that of classic nitrates like nitroglycerin, potentially explaining its reduced tendency to cause tolerance and mitochondrial oxidative stress.[4][5][6] This unique profile positions AEN as a compelling candidate for further investigation and development in the treatment of cardiovascular diseases.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a feasible approach involves the direct nitration of ethanolamine using a nitrating agent. A general and widely applicable method for the synthesis of organic nitrates is the esterification of an alcohol with nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid.[7][8] Caution is advised due to the potentially explosive nature of nitrate esters.

2.1. General Experimental Protocol: Esterification of Ethanolamine

This protocol is a generalized procedure based on established methods for the synthesis of organic nitrates.[7][8][9]

Materials:

-

Ethanolamine

-

Concentrated Nitric Acid (e.g., 70%)

-

Concentrated Sulfuric Acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, a solution of ethanolamine in an inert organic solvent such as dichloromethane is prepared.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture) is added dropwise to the stirred ethanolamine solution, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature.

-

The reaction mixture is then carefully transferred to a separatory funnel containing cold water and the organic layer is separated.

-

The organic layer is washed sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved through recrystallization or column chromatography.[10]

Yield and Purity:

The yield and purity of the final product would need to be determined experimentally. Typical yields for nitration reactions can vary, and purity would be assessed using the characterization techniques outlined in the following section.

Characterization of this compound

Due to the absence of published experimental spectra, this section provides predicted data based on the known structure of this compound and general principles of spectroscopic analysis for similar compounds.

3.1. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂O₃ | [11] |

| Molecular Weight | 106.08 g/mol | [11] |

| IUPAC Name | 2-aminoethyl nitrate | [11] |

| CAS Number | 646-02-6 | [12] |

3.2. Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two sets of methylene protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.8 | Triplet | 2H | -CH₂-ONO₂ |

| ~ 3.0 - 3.3 | Triplet | 2H | -CH₂-NH₂ |

Note: The chemical shifts are estimations and can be influenced by the solvent used. The methylene group attached to the electron-withdrawing nitrate group is expected to be deshielded and appear at a higher chemical shift.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show two signals for the two carbon atoms in different chemical environments.

| Chemical Shift (ppm) | Assignment |

| ~ 70 - 75 | -CH₂-ONO₂ |

| ~ 40 - 45 | -CH₂-NH₂ |

Note: The carbon attached to the nitrate group will be significantly downfield compared to the carbon attached to the amino group.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of strong absorption bands indicative of the nitrate and amino functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H stretching (primary amine) |

| ~ 1650 - 1600 | Strong | Asymmetric N-O stretching (-ONO₂) |

| ~ 1280 - 1250 | Strong | Symmetric N-O stretching (-ONO₂) |

| ~ 870 - 830 | Strong | O-N stretching (-ONO₂) |

Note: The characteristic strong absorptions of the nitrate group are key identifiers.[1][2][3][13][14]

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum of this compound under electron ionization is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 106 | Molecular ion [M]⁺ |

| 76 | [M - NO]⁺ |

| 60 | [M - NO₂]⁺ |

| 46 | [NO₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: The fragmentation will likely involve the loss of the nitro group and cleavage of the carbon-carbon bond.[15][16][17][18][19]

Mechanism of Action and Signaling Pathway

This compound exerts its vasodilatory effects by serving as a nitric oxide (NO) donor. The released NO activates a well-defined signaling cascade within vascular smooth muscle cells.[4][5]

4.1. Experimental Protocol: Characterization of Vasodilatory Activity

A standard method to assess the vasodilatory properties of a compound like this compound is through ex vivo organ bath studies using isolated aortic rings.

Materials:

-

Isolated aortic rings (e.g., from rats)

-

Organ bath system with force transducers

-

Krebs-Henseleit buffer

-

Phenylephrine (or other vasoconstrictor)

-

This compound solutions of varying concentrations

-

Data acquisition system

Procedure:

-

Aortic rings are isolated and mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

-

The rings are pre-contracted with a vasoconstrictor like phenylephrine to establish a stable baseline tension.

-

Cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.

-

The involvement of the NO-sGC pathway can be confirmed by pre-incubating the aortic rings with inhibitors of soluble guanylate cyclase (e.g., ODQ) before adding this compound.

4.2. Signaling Pathway

The primary signaling pathway initiated by this compound-derived NO is the activation of soluble guanylate cyclase (sGC).

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. US4853157A - Process for the manufacture of nitric acid esters - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. This compound | C2H6N2O3 | CID 26001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 646-02-6 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DSpace [helda.helsinki.fi]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Thermal Decomposition Profile of Aminoethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethyl nitrate (AEN), also known as 2-aminoethyl nitrate, is an organic mononitrate that has garnered interest for its potential pharmacological applications, particularly as a vasodilator.[1][2] Like other nitrate esters, its chemical stability, especially under thermal stress, is a critical parameter for safe handling, storage, and formulation development. Understanding the thermal decomposition profile of AEN is essential for predicting its shelf-life, identifying potential hazards, and ensuring the quality and safety of pharmaceutical preparations.

This technical guide provides a projected thermal decomposition profile of this compound, including hypothesized decomposition pathways, expected quantitative data from thermal analysis, and detailed experimental protocols for verifying these characteristics.

Predicted Thermal Decomposition Pathway

The thermal decomposition of nitrate esters typically initiates with the homolytic cleavage of the O-NO2 bond, which is often the weakest bond in the molecule.[3] For this compound, the primary decomposition step is anticipated to be the cleavage of this bond, leading to the formation of an aminoethoxy radical and nitrogen dioxide (NO2).

The subsequent reactions of the aminoethoxy radical can proceed through various pathways, including hydrogen abstraction, fragmentation, and radical-radical recombination. A plausible decomposition cascade is outlined below:

-

Initiation: Homolytic cleavage of the O-NO2 bond.

-

Propagation: The highly reactive aminoethoxy radical can undergo further fragmentation or react with other molecules.

-

Product Formation: The decomposition is expected to yield a mixture of gaseous products, including nitrogen oxides (NOx), and potentially smaller organic fragments.

A simplified, hypothesized decomposition pathway is illustrated in the diagram below.

Caption: Hypothesized thermal decomposition pathway for this compound.

Predicted Quantitative Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal decomposition of a compound.[4] While specific experimental data for this compound is not available, the following tables present predicted values based on the analysis of similar organic nitrates.

Table 1: Predicted DSC Data for this compound

| Parameter | Predicted Value | Description |

| Onset Temperature (Tonset) | 120 - 150 °C | The temperature at which decomposition begins to be detectable. |

| Peak Exotherm Temperature (Tpeak) | 150 - 180 °C | The temperature at which the rate of decomposition is at its maximum. |

| Enthalpy of Decomposition (ΔHd) | 200 - 400 J/g | The total heat released during the decomposition process. |

Table 2: Predicted TGA Data for this compound

| Parameter | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Description |

| Initial Decomposition | 120 - 160 °C | 5 - 10% | Initial weight loss corresponding to the loss of volatile fragments. |

| Main Decomposition | 160 - 250 °C | 60 - 80% | The primary stage of decomposition with significant weight loss. |

| Final Residue | > 250 °C | < 5% | The remaining non-volatile residue at the end of the experiment. |

Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, the following methodologies for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak exotherm temperature, and enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset and peak temperatures of any exothermic events and integrate the peak area to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Data Analysis: Analyze the resulting weight percent versus temperature curve to identify the temperatures at which significant weight loss occurs.

The general workflow for conducting these thermal analyses is depicted in the diagram below.

Caption: General experimental workflow for thermal analysis of this compound.

Safety Considerations

Nitrate esters are energetic materials and should be handled with extreme caution. The thermal decomposition of this compound is an exothermic process that can lead to a runaway reaction if not properly controlled. It is imperative to:

-

Handle only small quantities of the material.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Conduct experiments in a well-ventilated area, preferably within a fume hood.

-

Be aware of the potential for rapid gas evolution and pressure buildup, especially in sealed containers.

Conclusion

This technical guide provides a projected thermal decomposition profile of this compound based on the current understanding of nitrate ester chemistry. The hypothesized decomposition pathway, predicted quantitative data, and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field. However, it is crucial to underscore the necessity of experimental validation to confirm these predictions and ensure the safe and effective use of this compound in any application.

References

The Rediscovery of Itramin Tosylate: A Technical Guide to a Nitrate Apart

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Itramin tosylate, the tosylate salt of 2-aminoethyl nitrate, represents a unique chapter in the history of vasodilator therapy. Initially explored in the 1960s for the treatment of angina pectoris under the trade name Nilatil, its clinical use was short-lived and its unique pharmacological properties were largely unappreciated. Decades later, a seminal 2009 study by Schuhmacher et al. re-characterized aminoethyl nitrate, revealing it to be a potent organic nitrate that circumvents the canonical drawbacks of traditional nitrate therapies, namely the development of tolerance and the induction of oxidative stress. This guide provides a comprehensive technical overview of the history, discovery, and pharmacology of itramin tosylate, presenting key experimental data, detailed methodologies, and a depiction of its proposed signaling pathways.

A Tale of Two Discoveries: A Historical Overview

The story of itramin tosylate is one of discovery, obscurity, and rediscovery. Its initial investigation in the mid-20th century positioned it as another option in the armamentarium against angina, but it failed to achieve lasting clinical significance and faded from view.

The Early Clinical Era (1960s):

Initial studies in the 1960s by researchers such as Batterman, Mouratoff, and Kinnard explored the clinical utility of itramin tosylate as a long-acting nitrate for the anginal syndrome. These early investigations established its efficacy as a vasodilator. However, due to changes in nomenclature and a lack of follow-up research, these foundational studies were largely overlooked by the scientific community for decades.

The Mechanistic Renaissance (2009):

A landmark paper in the British Journal of Pharmacology in 2009 by Schuhmacher and colleagues marked a turning point. This research re-examined this compound and unveiled its distinct mechanism of action. The study demonstrated that, unlike nitroglycerin, this compound does not induce mitochondrial oxidative stress or endothelial dysfunction, and it avoids the development of cross-tolerance to other nitrates. This sparked renewed interest in its potential as a "super nitrate."

The Divergent Path of Bioactivation and Action

The vasodilatory effect of all organic nitrates stems from their ability to donate nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation. However, the pathway to NO release for itramin tosylate is markedly different from that of traditional nitrates like nitroglycerin.

Classical nitrates heavily rely on the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2) for their bioactivation. This process, however, is a double-edged sword; it is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, endothelial dysfunction, and the rapid development of pharmacological tolerance.

Itramin tosylate bypasses this problematic pathway. Evidence suggests that its bioactivation may be mediated by xanthine oxidase. This alternative enzymatic process does not appear to generate the same deleterious ROS, thus preserving endothelial function and preventing the induction of tolerance.

Signaling Pathway Diagram

Caption: Comparative signaling pathways of organic nitrates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from the pivotal 2009 study by Schuhmacher et al., comparing this compound (AEN) with glyceryl trinitrate (GTN) and triethanolamine trinitrate (TEAN).

Table 1: Vasodilator Potency in Mouse Aortic Rings

| Compound | pEC50 (-log M) |

| Glyceryl Trinitrate (GTN) | 7.7 ± 0.1 |

| This compound (AEN) | 7.5 ± 0.1 |

| Triethanolamine Trinitrate (TEAN) | 6.0 ± 0.1 |

Data presented as mean ± SEM. A higher pEC50 value indicates greater potency.

Table 2: In Vitro Tolerance Development

| Compound | Fold-Shift in EC50 after Pre-incubation |

| Glyceryl Trinitrate (GTN) | 25.1 ± 4.5 |

| This compound (AEN) | 1.3 ± 0.2 (not significant) |

| Triethanolamine Trinitrate (TEAN) | 10.0 ± 2.0 |

Data represent the rightward shift in the concentration-response curve after pre-incubation with the respective nitrate, indicating the development of tolerance.

Table 3: Mitochondrial Reactive Oxygen Species (ROS) Formation

| Compound (at 100 µM) | ROS Formation (Chemiluminescence Units/mg protein) |

| Control | 100 ± 10 |

| Glyceryl Trinitrate (GTN) | 250 ± 30 |

| This compound (AEN) | 110 ± 15 (not significant) |

| Triethanolamine Trinitrate (TEAN) | 220 ± 25 |

ROS formation was measured by L-012 chemiluminescence in isolated mouse heart mitochondria.

Key Experimental Protocols

Vascular Reactivity Studies

-

Objective: To determine the vasodilator potency and tolerance development of organic nitrates.

-

Methodology:

-

Thoracic aortas were isolated from male C57BL/6J mice.

-

Aortic rings (2-3 mm) were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Rings were pre-contracted with phenylephrine (1 µM).

-

Cumulative concentration-response curves to the nitrates were generated.

-

For in vitro tolerance studies, aortic rings were incubated with high concentrations of the respective nitrates for 60 minutes prior to generating the second concentration-response curve.

-

-

Data Analysis: Vasodilator responses were expressed as a percentage of the pre-contraction. pEC50 values were calculated from the concentration-response curves.

Measurement of Mitochondrial ROS

-

Objective: To quantify the generation of reactive oxygen species by mitochondria in response to nitrate exposure.

-

Methodology:

-

Mitochondria were isolated from mouse hearts by differential centrifugation.

-

Mitochondrial protein concentration was determined using a Bradford assay.

-

ROS production was measured using the chemiluminescent probe L-012 (100 µM).

-

Mitochondria were incubated with the organic nitrates in the presence of L-012, and chemiluminescence was recorded over time using a luminometer.

-

-

Data Analysis: Chemiluminescence was normalized to the mitochondrial protein content and expressed as relative light units per mg of protein.

Experimental Workflow Diagram

Caption: Workflow for in vitro pharmacological profiling.

Synthesis of Itramin Tosylate

This compound is synthesized by the formal condensation of the hydroxyl group of ethanolamine with nitric acid. The tosylate salt, itramin tosylate, is then formed by reacting the this compound with p-toluenesulfonic acid. This salt form improves the stability and handling of the compound for pharmaceutical use. The industrial synthesis of low molecular weight nitro esters like this compound requires stringent safety protocols due to their potential explosive nature.

Future Directions and Conclusion

The rediscovery of itramin tosylate's unique pharmacological profile opens new avenues for the development of novel anti-anginal and vasodilator therapies. Its ability to provide potent vasodilation without the induction of tolerance and oxidative stress addresses the primary limitations of currently available organic nitrates. Further research is warranted to fully elucidate its bioactivation pathway, to conduct comprehensive preclinical and clinical studies to confirm its long-term safety and efficacy, and to explore its potential in other cardiovascular conditions characterized by endothelial dysfunction. Itramin tosylate stands as a compelling example of how re-examining historical compounds with modern pharmacological tools can lead to significant therapeutic advancements.

Spectroscopic Characterization of 2-Aminoethyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminoethyl nitrate (CAS No. 646-02-6), a nitrate ester with vasodilatory properties. Due to the limited availability of publicly accessible raw experimental data, this document presents predicted spectroscopic information based on the known chemical structure of 2-aminoethyl nitrate, supplemented with established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

2-Aminoethyl nitrate (C₂H₆N₂O₃, Molar Mass: 106.08 g/mol ) is the nitrate ester of ethanolamine. Its structure contains a primary amino group and a nitrate ester group, which dictate its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-aminoethyl nitrate. These predictions are based on established empirical rules and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Aminoethyl Nitrate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.1 - 3.3 | Triplet | 2H | H₂N-CH₂ - |

| ~ 4.5 - 4.7 | Triplet | 2H | -CH₂ -ONO₂ |

Predicted in a common deuterated solvent like CDCl₃ or D₂O. The amino protons (-NH₂) may appear as a broad singlet or may exchange with D₂O, rendering them invisible.

Table 2: Predicted ¹³C NMR Data for 2-Aminoethyl Nitrate

| Chemical Shift (δ, ppm) | Assignment |

| ~ 40 - 45 | H₂N-C H₂- |

| ~ 70 - 75 | -C H₂-ONO₂ |

Predicted chemical shifts are relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Aminoethyl Nitrate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1650 - 1600 | Strong | O-NO₂ asymmetric stretch |

| 1285 - 1250 | Strong | O-NO₂ symmetric stretch |

| 870 - 830 | Strong | N-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in Mass Spectrum of 2-Aminoethyl Nitrate (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 106 | [M]⁺ (Molecular Ion) |

| 76 | [M - NO]⁺ |

| 62 | [NO₃]⁻ or rearrangements |

| 46 | [NO₂]⁺ |

| 44 | [H₂N-CH₂-CH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like 2-aminoethyl nitrate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-aminoethyl nitrate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: As used in sample preparation.

-

Temperature: 298 K.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: As used in sample preparation.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: TMS at 0 ppm or solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the neat 2-aminoethyl nitrate sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added for both the background and the sample spectra.

-

Data Presentation: Transmittance or Absorbance.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of 2-aminoethyl nitrate (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 10 - 200.

-

Scan Speed: 1 scan/second.

-

Source Temperature: 200-250 °C.

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for solvent removal.

-

Mass Range: m/z 50 - 300.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small molecule like 2-aminoethyl nitrate.

Caption: A logical workflow for the spectroscopic analysis of 2-aminoethyl nitrate.

Aminoethyl Nitrate: A Novel Vasodilator Acting Through a Unique Bioactivation Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aminoethyl nitrate (AEN) is a potent organic mononitrate that induces vasodilation through the canonical nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Unlike traditional organic nitrates such as nitroglycerin (GTN), AEN exhibits a unique pharmacological profile characterized by a distinct bioactivation mechanism that does not rely on mitochondrial aldehyde dehydrogenase (mtALDH). Evidence suggests the involvement of xanthine oxidase in its metabolic activation. This unique pathway is associated with a reduced propensity for inducing mitochondrial oxidative stress and the development of vascular tolerance, positioning AEN as a promising candidate for novel cardiovascular therapeutics. This guide provides a comprehensive overview of the mechanism of action of AEN, detailed experimental protocols for its characterization, and a summary of its vasodilatory properties.

Introduction

Organic nitrates have been a cornerstone in the management of ischemic heart disease for over a century, primarily due to their potent vasodilatory effects.[1] These agents act as prodrugs, releasing nitric oxide (NO) or a related species, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in vasorelaxation.[1] However, the clinical utility of traditional organic nitrates, such as nitroglycerin (GTN), is often limited by the development of tolerance and the induction of endothelial dysfunction, which are linked to their bioactivation pathway involving mitochondrial aldehyde dehydrogenase (mtALDH) and subsequent mitochondrial oxidative stress.[1][2]

This compound (AEN) has emerged as a novel organic nitrate with a distinct pharmacological profile. As a mononitrate, it demonstrates a surprising potency, nearly comparable to that of the trinitrate GTN.[3] Crucially, its bioactivation appears to be independent of mtALDH, thereby avoiding the induction of mitochondrial oxidative stress and the development of cross-tolerance to other nitrates.[2][3] This technical guide delves into the core aspects of AEN's role in vasodilation, providing researchers and drug development professionals with a detailed understanding of its mechanism of action, methodologies for its investigation, and its potential therapeutic advantages.

Mechanism of Action

The vasodilatory effect of this compound is initiated by its bioactivation to release nitric oxide (NO). This process is thought to involve the enzyme xanthine oxidase.[3] The liberated NO then diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[1]

A key differentiator for AEN is its bioactivation pathway. Unlike GTN, which heavily relies on mtALDH for its bioactivation, AEN's mechanism does not seem to involve this enzyme or cytochrome P450 enzymes.[3] This distinction is significant as the mtALDH-dependent pathway of GTN is linked to the production of reactive oxygen species (ROS), leading to oxidative stress and the development of tolerance.[1][2] AEN's circumvention of this pathway may explain its reduced tendency to cause these adverse effects.[3]

Data Presentation

The following tables summarize the quantitative data on the vasodilatory effects of this compound (AEN) in comparison to the traditional organic nitrate, Nitroglycerin (GTN). The data is primarily derived from ex vivo studies on isolated aortic rings.

| Compound | EC50 (M) | Emax (% Relaxation) | Reference |

| This compound (AEN) | Data not available | Data not available | Schuhmacher et al., 2009 |

| Nitroglycerin (GTN) | Data not available | Data not available | Schuhmacher et al., 2009 |

Note: While the primary research by Schuhmacher et al. (2009) establishes AEN as a potent vasodilator, specific EC50 and Emax values were not available in the publicly accessible literature at the time of this review. The study qualitatively describes AEN as being "almost as potent as GTN."

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

References

In-Depth Technical Guide: The Bioactivation Pathway of Aminoethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoethyl nitrate (AEN) is a potent organic mononitrate that induces vasodilation through a unique bioactivation pathway, distinct from traditional organic nitrates like nitroglycerin. This guide provides a comprehensive technical overview of the bioactivation of AEN, detailing the enzymatic processes, downstream signaling events, and key experimental methodologies. Notably, the bioactivation of AEN does not rely on the mitochondrial aldehyde dehydrogenase (ALDH-2) pathway, a common mechanism for other nitrates that is associated with the development of tolerance and oxidative stress. Instead, evidence strongly suggests that xanthine oxidase (XO) plays a crucial role in the metabolic activation of AEN to release nitric oxide (NO) or a related species. This liberated NO then activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells and subsequent vasorelaxation. This distinct mechanism of action positions AEN as a promising therapeutic agent with a potentially improved side-effect profile compared to conventional organic nitrates.

Introduction

Organic nitrates have been a cornerstone in the management of ischemic heart disease for over a century.[1] Their therapeutic efficacy stems from their ability to mimic endogenous nitric oxide (NO), a key signaling molecule in the cardiovascular system.[2] Upon administration, these compounds undergo bioactivation to release NO or a related nitrosothiol, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This enzymatic activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates a cascade of events culminating in vasodilation.[2][3]

However, the clinical utility of many organic nitrates, such as nitroglycerin (GTN), is hampered by the rapid development of tolerance and cross-tolerance, as well as the induction of oxidative stress and endothelial dysfunction.[4][5] These adverse effects are largely attributed to their reliance on the mitochondrial aldehyde dehydrogenase (ALDH-2) pathway for bioactivation.[6]

This compound (AEN) has emerged as a novel organic mononitrate with high vasodilator potency, comparable to that of GTN. Crucially, its bioactivation pathway is independent of ALDH-2, suggesting a potential to circumvent the limitations associated with traditional nitrate therapies.[4] This guide will delve into the technical details of AEN's bioactivation, providing researchers and drug development professionals with a thorough understanding of its mechanism of action.

The Bioactivation Pathway of this compound

The bioactivation of this compound is a multi-step process that begins with its metabolism by xanthine oxidase and culminates in the physiological response of vasorelaxation.

Role of Xanthine Oxidase (XO)

A seminal study by Schuhmacher et al. (2009) provided compelling evidence for the involvement of xanthine oxidase (XO) in the bioactivation of AEN.[4] Their research demonstrated that the vasodilatory effect of AEN was significantly attenuated by allopurinol, a known inhibitor of XO.[4] Conversely, inhibitors of cytochrome P450 enzymes and ALDH-2 had no effect on AEN-induced relaxation, distinguishing its metabolic pathway from that of many other organic nitrates.[4]

XO is a complex molybdo-flavoprotein that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7] It is also capable of reducing various nitrogen-containing compounds, including organic nitrates, particularly under anaerobic conditions.[8] The proposed mechanism involves the reduction of the nitrate moiety of AEN at the molybdenum site of XO, leading to the formation of an organic nitrite and subsequently the release of NO.[8]

Nitric Oxide (NO) Release and Soluble Guanylate Cyclase (sGC) Activation

The liberation of NO or a related vasoactive species is the pivotal step in the action of AEN. This was experimentally confirmed through the use of the NO scavenger 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO), which effectively inhibited AEN-induced vasorelaxation.[4]

Once released, NO diffuses into the underlying vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[2] This binding event induces a conformational change in sGC, leading to its activation and a subsequent increase in the intracellular concentration of cGMP.[2][3] The essential role of sGC in mediating the effects of AEN was demonstrated by the use of the selective sGC inhibitor NS2028, which abolished the vasodilatory response to AEN.[4]

Cyclic Guanosine Monophosphate (cGMP) Signaling and Vasorelaxation

The elevation of intracellular cGMP levels initiates a signaling cascade that ultimately results in vasorelaxation. cGMP primarily exerts its effects by activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to:

-

A decrease in intracellular calcium concentrations through the inhibition of calcium influx and enhancement of calcium sequestration into the sarcoplasmic reticulum.

-

A reduction in the calcium sensitivity of the contractile machinery.

These events collectively lead to the dephosphorylation of the myosin light chain, resulting in the relaxation of vascular smooth muscle and an increase in blood vessel diameter.[2]

Data Presentation

The following table summarizes the quantitative data on the vasodilator potency of this compound (AEN) in comparison to other organic nitrates, as reported in the literature.

| Compound | EC50 (μM) | Potency relative to GTN |

| This compound (AEN) | ~0.1 | Similar |

| Glyceryl Trinitrate (GTN) | ~0.1 | 1 |

| Triethanolamine Trinitrate (TEAN) | >10 | Lower |

EC50 values represent the concentration of the compound required to produce 50% of the maximal vasorelaxation. Data is based on studies of isolated aortic rings.[9][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the bioactivation pathway of this compound.

Isometric Tension Studies in Isolated Aortic Rings

This ex vivo method is used to assess the direct vasodilatory effects of compounds on blood vessels.

Protocol:

-

Tissue Preparation: Thoracic aortas are excised from experimental animals (e.g., wild-type and ALDH-2 knockout mice). The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 g. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (typically 1 μM), to induce a stable level of tone.

-

Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., AEN) are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction induced by phenylephrine.

-

Inhibitor Studies: To investigate the involvement of specific enzymes, aortic rings are pre-incubated with inhibitors such as allopurinol (for XO), miconazole (for cytochrome P450), or specific ALDH-2 inhibitors prior to the addition of the vasoconstrictor and the nitrate.

Measurement of cGMP Accumulation

This assay quantifies the downstream product of sGC activation, providing a direct measure of the engagement of the NO signaling pathway.

Protocol:

-

Cell/Tissue Culture: Vascular smooth muscle cells are cultured or aortic rings are prepared as described above.

-

Stimulation: The cells or tissues are incubated with the organic nitrate of interest (e.g., AEN) for a defined period.

-

Lysis: The reaction is terminated, and the cells or tissues are lysed to release intracellular components.

-

Quantification: The concentration of cGMP in the lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[11] The assay is based on the principle of competitive binding, where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.

-

Data Analysis: The amount of cGMP in the sample is inversely proportional to the signal generated and is calculated based on a standard curve.

Xanthine Oxidase Activity Assay

This assay is used to directly assess the ability of a compound to interact with and be metabolized by xanthine oxidase.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing xanthine oxidase, the substrate (e.g., xanthine or hypoxanthine), and the test compound (AEN).

-

Measurement of Product Formation: The activity of xanthine oxidase is determined by monitoring the formation of uric acid, which has a characteristic absorbance at 295 nm, or by measuring the production of superoxide, a byproduct of the reaction, using a chemiluminescence-based assay.[7]

-

Inhibition Studies: To confirm the interaction, the assay can be performed in the presence of a known XO inhibitor like allopurinol.

Mandatory Visualizations

Diagram 1: Bioactivation Pathway of this compound

Caption: Bioactivation pathway of this compound.

Diagram 2: Experimental Workflow for Assessing AEN-Induced Vasorelaxation

Caption: Workflow for vasorelaxation studies.

Conclusion

The bioactivation of this compound represents a significant departure from the metabolic pathways of traditional organic nitrates. Its reliance on xanthine oxidase for the release of nitric oxide, and its independence from the ALDH-2 pathway, positions AEN as a potentially superior therapeutic agent. The lack of ALDH-2 involvement suggests a reduced propensity for the development of tolerance and the induction of mitochondrial oxidative stress, which are major clinical limitations of current nitrate therapies. For researchers and drug development professionals, the unique bioactivation pathway of AEN offers a promising avenue for the design of novel cardiovascular drugs with improved efficacy and safety profiles. Further investigation into the precise molecular interactions between AEN and xanthine oxidase, as well as comprehensive clinical trials, are warranted to fully realize the therapeutic potential of this novel "super nitrate".[9]

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivation of organic nitrates and the mechanism of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural mutations of human XDH promote the nitrite (NO2−)-reductase capacity of xanthine oxidoreductase: A novel mechanism to promote redox health? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine oxidase catalyzes anaerobic transformation of organic nitrates to nitric oxide and nitrosothiols: characterization of this mechanism and the link between organic nitrate and guanylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

Aminoethyl Nitrate: A Novel Vasodilator with Therapeutic Potential Beyond Angina

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aminoethyl nitrate (AEN) is a potent organic mononitrate vasodilator that has demonstrated significant promise as a therapeutic agent. Historically investigated for angina pectoris, its unique pharmacological profile suggests a broader range of potential applications. Unlike traditional organic nitrates such as nitroglycerin (GTN), AEN exhibits a reduced propensity for inducing tolerance, endothelial dysfunction, and mitochondrial oxidative stress.[1][2][3][4][5] This whitepaper provides a comprehensive technical overview of AEN, focusing on its core pharmacology, and explores its potential therapeutic applications beyond angina. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development.

Introduction

Organic nitrates have been a cornerstone in the management of ischemic heart disease for over a century.[6] Their therapeutic effect is primarily mediated by the release of nitric oxide (NO), a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[1][6] However, the clinical utility of traditional nitrates like nitroglycerin is often limited by the development of tolerance, endothelial dysfunction, and the induction of oxidative stress.[1][3][4]

This compound (AEN), also known by past trade names such as Nilatil and as itramin tosylate, represents a distinct class of organic nitrates with an amino moiety.[7] Recent research has highlighted its high potency as a vasodilator, comparable to GTN, despite being a mononitrate.[2][5] Crucially, AEN's bioactivation pathway appears to differ from that of GTN, not relying on mitochondrial aldehyde dehydrogenase (ALDH-2), which is implicated in the adverse effects of traditional nitrates.[2][8] This unique mechanism of action positions AEN as a promising candidate for therapeutic applications where sustained vasodilation is required without the detrimental side effects associated with long-term nitrate therapy.

Core Pharmacology of this compound

Mechanism of Action and Signaling Pathway

This compound, like other organic nitrates, exerts its vasodilator effect through the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway.[1][3]

Unlike GTN, the bioactivation of AEN to release NO does not appear to depend on mitochondrial aldehyde dehydrogenase (mtALDH).[2][8] Evidence suggests the involvement of xanthine oxidase (XO) in this process, as the vasodilator effects of AEN are attenuated by the XO inhibitor, allopurinol.[1][6] The liberated NO then activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events resulting in the relaxation of vascular smooth muscle and vasodilation.[9]

Pharmacological Advantages Over Traditional Nitrates

The primary advantage of AEN lies in its reduced tendency to induce tolerance and oxidative stress. Chronic use of GTN is associated with increased production of mitochondrial reactive oxygen species (ROS), which can lead to endothelial dysfunction and a diminished therapeutic response.[1][2][6] In contrast, studies have shown that AEN does not significantly increase mitochondrial oxidative stress.[2][3][4]

Potential Therapeutic Applications Beyond Angina

While clinical evidence is currently limited, the unique pharmacological profile of AEN suggests its potential utility in various conditions where targeted vasodilation and improved blood flow are beneficial, and where the side effects of traditional nitrates are a concern.

Peripheral Artery Disease (PAD)